3-[(4-Chlorophenyl)methoxy]aniline
Overview
Description
“3-[(4-Chlorophenyl)methoxy]aniline” is a chemical compound with the CAS Number: 455280-08-7 . It has a molecular weight of 233.7 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is 3-[(4-chlorobenzyl)oxy]aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 233.7 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Scientific Research Applications
3-CPA has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as a ligand for metal complexes. Additionally, 3-CPA has been used in the synthesis of various compounds, including drugs, peptides, and polymers. It has also been used as a reagent for the synthesis of other compounds, such as 3-chloroaniline.
Mechanism of Action
Target of Action
Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Anilines typically undergo nucleophilic substitution reactions . The lone pair on the nitrogen atom in the aniline can attack a positive carbon atom, leading to various biochemical interactions .
Biochemical Pathways
Anilines and their derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(4-Chlorophenyl)methoxy]aniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Advantages and Limitations for Lab Experiments
The advantages of using 3-CPA in laboratory experiments include its low cost and availability, as well as its versatility. Additionally, 3-CPA is a relatively stable compound, making it suitable for use in a variety of applications. However, there are some limitations to using 3-CPA in laboratory experiments. It is a relatively toxic compound, and it can be difficult to obtain in pure form. Additionally, 3-CPA can be difficult to synthesize in large quantities.
Future Directions
For the use of 3-CPA include its use as an inhibitor of enzymes, as a ligand for metal complexes, and as a reagent for the synthesis of other compounds. Additionally, 3-CPA may be useful in the development of new drugs and therapies, as it has been shown to have antioxidant activity. Additionally, 3-CPA may be useful in the development of new materials, such as polymers and peptides. Finally, 3-CPA may be useful in the development of new analytical methods, such as chromatographic and spectroscopic techniques.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Relevant Papers I found a paper titled "A brief review of the biological potential of indole derivatives" . While it does not specifically mention “3-[(4-Chlorophenyl)methoxy]aniline”, it discusses the biological potential of indole derivatives in general, which could be relevant to understanding the potential applications of “this compound”.
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDORYQMOGJXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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